

An In-depth Technical Guide to 2'-Deoxyguanosine-15N5: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 2'-Deoxyguanosine-15N5

Cat. No.: B602653

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-Deoxyguanosine-15N5**, a stable isotope-labeled nucleoside crucial for a variety of research and development applications. This document details its structure, physicochemical properties, synthesis, and its application as an internal standard in quantitative analysis, particularly in the field of DNA damage and metabolism studies.

Structure and Chemical Identity

2'-Deoxyguanosine-15N5 is a non-radioactive, stable isotope-labeled form of the naturally occurring nucleoside, 2'-deoxyguanosine. In this molecule, all five nitrogen atoms within the guanine base have been replaced with the heavy isotope of nitrogen, ^{15}N . This isotopic enrichment provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantification.

The chemical structure consists of a ^{15}N -labeled guanine base attached to a 2'-deoxyribose sugar moiety via a β -N $_9$ -glycosidic bond.

Table 1: Chemical Identifiers for **2'-Deoxyguanosine-15N5**

Identifier	Value
Chemical Name	2'-Deoxyguanosine-15N5
Synonyms	Deoxyguanosine-15N5, Guanine deoxyriboside-15N5
CAS Number	686353-29-7[1]
Molecular Formula	C ₁₀ H ₁₃ ¹⁵ N ₅ O ₄ [1]
IUPAC Name	2-(amino-15N)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one-15N4[1]

Physicochemical Properties

The physical and chemical properties of **2'-Deoxyguanosine-15N5** are very similar to its unlabeled counterpart, with the primary difference being its molecular weight.

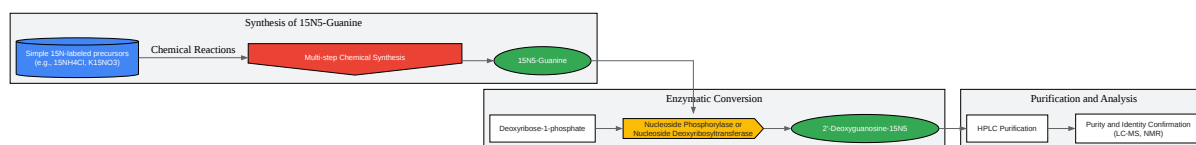
Table 2: Physicochemical Properties of **2'-Deoxyguanosine-15N5**

Property	Value	Source
Molecular Weight	272.21 g/mol (anhydrous)	[1] [2]
	290.22 g/mol (monohydrate)	
Appearance	White to off-white solid/crystalline powder	[2]
Melting Point	>300 °C (decomposes)	[4] [5]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in 1 M NH ₄ OH (50 mg/mL). Slightly soluble in water.	[1] [2] [6]
Storage Conditions	Store at -20°C, protected from light.	[1] [3]
Purity (typical)	>95%	[2]
Isotopic Purity	≥98% ¹⁵ N	[3]

Synthesis of 2'-Deoxyguanosine-15N5

The synthesis of fully ¹⁵N-labeled 2'-deoxyguanosine is a multi-step process that can be achieved through a combination of chemical and enzymatic methods. While specific, detailed protocols for the complete synthesis are often proprietary, a general workflow can be outlined based on published methodologies for labeling nucleosides.

A plausible synthetic route involves the initial synthesis of ¹⁵N₅-labeled guanine, followed by its enzymatic conversion to the corresponding deoxyribonucleoside.



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A plausible workflow for the synthesis of **2'-Deoxyguanosine-15N5**.

This process begins with simple, commercially available ^{15}N -labeled starting materials which are chemically converted to the fully labeled guanine base. Subsequently, enzymes such as purine nucleoside phosphorylase (PNP) or nucleoside deoxyribosyltransferase catalyze the transfer of a deoxyribose group from a donor substrate (like deoxyribose-1-phosphate) to the $^{15}\text{N}_5$ -guanine, forming the desired **2'-Deoxyguanosine-15N5**. The final product is then purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

2'-Deoxyguanosine-15N5 is primarily used as an internal standard for the accurate quantification of 2'-deoxyguanosine and its modified forms (e.g., oxidative damage products like 8-oxo-2'-deoxyguanosine) in biological samples by isotope dilution mass spectrometry.

General Protocol for DNA Digestion and Analysis

The following is a generalized protocol for the enzymatic digestion of DNA and subsequent analysis using LC-MS/MS with **2'-Deoxyguanosine-15N5** as an internal standard.^[7]

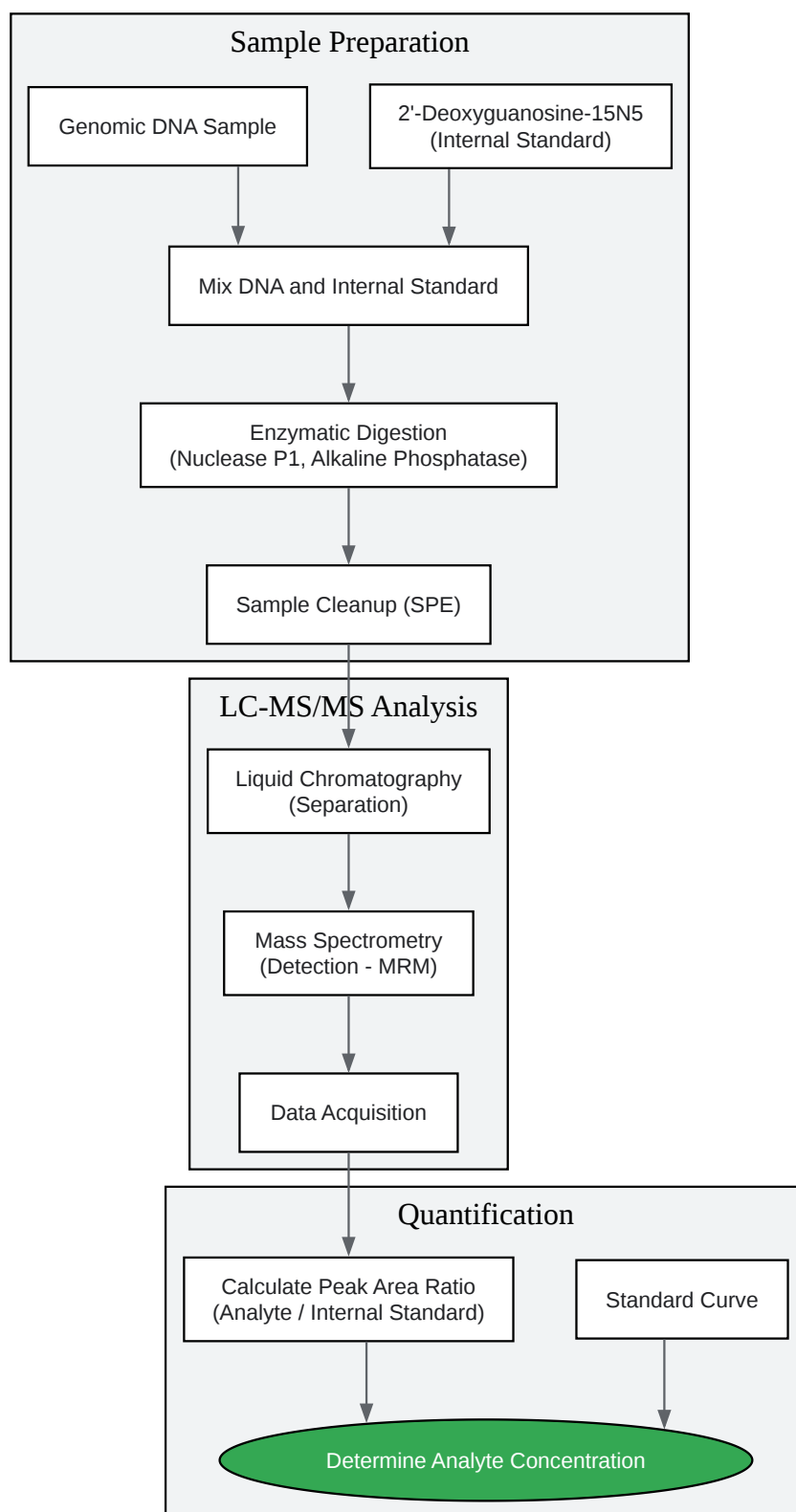
Materials:

- Genomic DNA sample
- **2'-Deoxyguanosine-15N5** internal standard solution of known concentration
- Nuclease P1
- Alkaline Phosphatase
- Digestion Buffer (e.g., 30 mM sodium acetate, 1 mM ZnSO₄, pH 5.3)
- LC-MS grade water and solvents

Procedure:

- Sample Preparation:
 - To a known amount of genomic DNA (e.g., 10-50 µg), add a precise amount of the **2'-Deoxyguanosine-15N5** internal standard solution. The amount of internal standard should be chosen to be of a similar order of magnitude as the expected amount of the analyte.
- Enzymatic Digestion:
 - Add Nuclease P1 to the DNA/internal standard mixture and incubate at 37°C for 1-2 hours. This enzyme digests the DNA into deoxynucleoside 5'-monophosphates.
 - Adjust the pH to ~8.0 using a suitable buffer (e.g., Tris-HCl).
 - Add Alkaline Phosphatase and incubate at 37°C for another 1-2 hours. This enzyme dephosphorylates the deoxynucleoside 5'-monophosphates to yield deoxynucleosides.
- Sample Cleanup (Optional but Recommended):
 - The digested sample can be purified using solid-phase extraction (SPE) or filtration to remove proteins and other interfering substances.
- LC-MS/MS Analysis:

- Inject the final sample into an LC-MS/MS system.
- Liquid Chromatography: Separate the deoxynucleosides using a suitable C18 reverse-phase column with a gradient elution profile (e.g., using a mobile phase of water and methanol with a small amount of formic acid).
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the transitions for both the unlabeled 2'-deoxyguanosine and the $^{15}\text{N}_5$ -labeled internal standard.
 - Analyte (dG): Monitor the transition of the protonated molecule $[\text{M}+\text{H}]^+$ to the protonated guanine base fragment.
 - Internal Standard (dG- $^{15}\text{N}_5$): Monitor the corresponding transition for the labeled compound, which will have a +5 Da mass shift.
- Quantification:
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.



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Experimental workflow for DNA analysis using an internal standard.

Spectroscopic Information

Mass Spectrometry

In mass spectrometry, **2'-Deoxyguanosine-15N5** will exhibit a mass shift of +5 Da compared to its unlabeled counterpart due to the five ^{15}N atoms. The fragmentation pattern in tandem MS (MS/MS) is expected to be similar to unlabeled 2'-deoxyguanosine, with the major fragmentation being the cleavage of the glycosidic bond to yield the protonated guanine base. The resulting fragment ion will also show a +5 Da mass shift.

Table 3: Expected Mass Spectrometry Transitions for 2'-Deoxyguanosine and its $^{15}\text{N}_5$ -labeled Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)
2'-Deoxyguanosine	268.1	152.1
2'-Deoxyguanosine-15N5	273.1	157.1

NMR Spectroscopy

While specific ^1H and ^{13}C NMR data for **2'-Deoxyguanosine-15N5** is not readily available in the public domain, the chemical shifts are expected to be very similar to those of unlabeled 2'-deoxyguanosine. The primary difference in the ^1H NMR spectrum will be the coupling of protons on nitrogen atoms (e.g., the N1-H and the exocyclic NH_2) to the ^{15}N nucleus, which will result in the splitting of these proton signals into doublets. For reference, reported ^1H NMR chemical shifts for unlabeled 2'-deoxyguanosine in DMSO-d_6 are approximately 10.7 ppm (N1-H), 7.95 ppm (H8), and 6.50 ppm (NH_2).^[8]

Conclusion

2'-Deoxyguanosine-15N5 is an essential tool for researchers in the fields of molecular biology, toxicology, and drug development. Its use as an internal standard in LC-MS/MS-based methods allows for highly accurate and precise quantification of 2'-deoxyguanosine and its metabolites, which is critical for studies of DNA damage, repair mechanisms, and the effects of therapeutic agents on nucleic acid metabolism. The information provided in this guide serves

as a valuable resource for the effective utilization of this important stable isotope-labeled compound.

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